Product packaging for m-PEG12-2-methylacrylate(Cat. No.:)

m-PEG12-2-methylacrylate

Cat. No.: B11825886
M. Wt: 628.7 g/mol
InChI Key: VQLSSHIHTBAUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Poly(ethylene glycol) (PEG) Derivatives in Contemporary Materials Research

Poly(ethylene glycol) (PEG) and its derivatives are cornerstones of modern materials science, prized for their biocompatibility, hydrophilicity, and low toxicity. mdpi.comacs.org These properties make them ideal for use in biomedical applications where minimizing adverse biological responses is critical. ekb.eg The process of attaching PEG chains to molecules, known as PEGylation, is a widely adopted strategy to improve the solubility and stability of therapeutic proteins and drug delivery systems. ekb.egmdpi.com

However, the traditional synthesis of PEG often results in a mixture of polymers with varying chain lengths, a characteristic known as dispersity. acs.org This heterogeneity can pose challenges in pharmaceutical applications, where batch-to-batch consistency and precise control over molecular weight are crucial for reproducible efficacy and regulatory approval. acs.org To address these limitations, significant research efforts have been directed towards the synthesis of uniform or "monodisperse" PEGs, which offer a defined molecular structure. acs.org The development of such well-defined PEG derivatives is a key driver in the evolution of advanced polymer-based therapeutics and materials.

Distinctive Structural Features of m-PEG12-2-Methylacrylate and its Research Implications

The molecular architecture of this compound is a deliberate combination of three key functional components, each contributing to its unique properties and reactivity profile. These features are a terminal methoxy (B1213986) group, a dodeca(ethylene glycol) spacer, and a reactive methylacrylate moiety.

Role of the Methoxy Terminal Group in Polymer Design

The methoxy (m-) group situated at one end of the PEG chain serves to cap the terminal hydroxyl group. This modification is significant in polymer design as it renders the terminus chemically inert, preventing unwanted side reactions during polymerization or subsequent functionalization steps. mdpi.com While the methoxy group is a common feature in many commercially available PEGylated drugs, studies have suggested that it may contribute to the immunogenicity of PEG conjugates. researchgate.netnih.gov Research has indicated that antibodies can be generated that specifically recognize the methoxy-terminus of mPEG, potentially leading to accelerated clearance of the PEGylated molecule from the body. researchgate.netnih.gov This has led to investigations into alternative terminal groups, such as the hydroxyl group (HO-PEG), which has been reported to be less immunogenic. researchgate.net The immunogenic potential of the terminal group is influenced by its hydrophobicity, with more hydrophobic groups generally eliciting a stronger immune response. ekb.egresearchgate.net

Reactivity of the Methylacrylate Moiety in Polymerization and Functionalization

The methylacrylate group is a highly reactive functional moiety that enables the participation of this compound in a variety of polymerization reactions. This group contains a carbon-carbon double bond that can readily undergo addition reactions, particularly free-radical polymerization. acs.org The presence of the methyl group attached to the double bond distinguishes it from an acrylate (B77674), influencing its reactivity.

The reactivity of methacrylates in polymerization processes has been extensively studied. nih.govacs.org They are known to be highly effective in certain types of controlled radical polymerization, such as atom transfer radical polymerization (ATRP), allowing for the synthesis of polymers with well-defined architectures and low polydispersity. acs.org The methylacrylate group can also be a target for post-polymerization modification, enabling the introduction of other functional groups through reactions like Michael addition or radical thiol-ene coupling. nih.gov This versatility makes the methylacrylate moiety a valuable tool for creating complex and functional polymeric materials.

Evolution of PEG-Based Monomers in Controlled Polymer Synthesis Methodologies

The development of controlled polymerization techniques has revolutionized the synthesis of polymeric materials, enabling precise control over molecular weight, architecture, and functionality. PEG-based monomers have played a pivotal role in this evolution, with their unique properties being harnessed to create a diverse range of advanced polymers.

Early methods for creating PEG-based materials often involved the free-radical polymerization of monomers like poly(ethylene glycol) diacrylate (PEGDA). rsc.org While effective for forming crosslinked hydrogel networks, these methods offer limited control over the polymer structure. sigmaaldrich.com The advent of controlled radical polymerization (CRP) techniques, such as ATRP and reversible addition-fragmentation chain-transfer (RAFT) polymerization, has provided the tools to synthesize well-defined linear, branched, and star-shaped PEG-based polymers. sigmaaldrich.com

The synthesis of block copolymers, where distinct polymer chains are linked together, is a powerful strategy for creating materials with tunable properties. rsc.org PEG is often used as a hydrophilic block in combination with hydrophobic blocks to create amphiphilic copolymers that can self-assemble into nanostructures like micelles and vesicles for drug delivery applications. rsc.org The ability to precisely control the length of the PEG block is critical for controlling the size and stability of these assemblies.

Furthermore, the "grafting-from" approach, where polymer chains are grown from a backbone, has been utilized with PEG-based monomers to create brush-like polymers. Poly(oligoethylene glycol methacrylate) (POEGMA), which consists of a methacrylate (B99206) backbone with PEG side chains, is a prominent example of this type of architecture. sigmaaldrich.com These branched structures offer a high density of PEG chains, leading to enhanced protein repellency and other desirable properties. The continued development of novel PEG-based monomers and their application in controlled polymerization methodologies remains a vibrant area of research, driving innovation in fields ranging from regenerative medicine to nanotechnology. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H56O14 B11825886 m-PEG12-2-methylacrylate

Properties

Molecular Formula

C29H56O14

Molecular Weight

628.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C29H56O14/c1-28(2)29(30)43-27-26-42-25-24-41-23-22-40-21-20-39-19-18-38-17-16-37-15-14-36-13-12-35-11-10-34-9-8-33-7-6-32-5-4-31-3/h1,4-27H2,2-3H3

InChI Key

VQLSSHIHTBAUOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC

Origin of Product

United States

Advanced Synthetic Methodologies for M Peg12 2 Methylacrylate and Its Functional Derivatives

Strategies for Precision Synthesis of Monodisperse m-PEG12-2-Methylacrylate

The synthesis of monodisperse this compound first requires the preparation of a well-defined m-PEG12-OH precursor. Subsequently, the 2-methylacrylate moiety is introduced via esterification.

A common method for the synthesis of the methacrylate (B99206) ester is the reaction of the corresponding alcohol with methacrylic acid or one of its derivatives, such as methacryloyl chloride. The esterification of polyethylene (B3416737) glycol with methacrylic acid is a known transformation that can be employed for this purpose. For instance, the reaction can be carried out using an acid catalyst.

Stepwise Iterative Coupling Approaches for Defined PEG Chains

Stepwise iterative coupling provides a robust method for the synthesis of monodisperse oligoethylene glycols with a defined number of repeating units. One such approach involves the solid-phase synthesis of polyethylene glycol derivatives. For example, a dodecaethylene glycol (PEG12) derivative has been synthesized by the stepwise addition of tetraethylene glycol monomers on a polystyrene solid support. In this method, the monomer unit is functionalized with a tosyl group at one end and a dimethoxytrityl (DMTr) protecting group at the other. The synthesis cycle involves deprotonation of the resin-bound alcohol, followed by a Williamson ether formation with the tosylated monomer, and finally detritylation to allow for the next coupling step. This chromatography-free synthesis yields nearly monodisperse PEG products. nih.govepa.gov

Another efficient strategy for the stepwise synthesis of monodisperse PEGs utilizes a base-labile protecting group, which allows for a more streamlined one-pot deprotection and coupling process. This approach significantly reduces the number of steps and purification requirements compared to traditional methods that rely on acid-labile protecting groups and require multiple pots for each elongation cycle. labshake.com

Synthesis StepReagents and ConditionsPurpose
Deprotonation tBuOK in THFActivates the hydroxyl group on the solid support for coupling.
Coupling DMTr-O-(EG)4-OTsWilliamson ether synthesis to extend the PEG chain.
Detritylation Dilute acid (e.g., TFA)Removes the DMTr protecting group to allow for the next iteration.

Macrocyclic-Sulfate-Based Strategies for Uniform PEG Architectures

While not explicitly detailed in the provided search results for the synthesis of a 12-unit PEG, macrocyclic sulfate-based strategies represent a powerful alternative for constructing uniform PEG architectures. This method involves the ring-opening of a macrocyclic sulfate (B86663) precursor with a nucleophile, which can be an alcohol or another PEG chain. This approach can lead to the formation of monodisperse PEGs with high purity.

Functionalization Routes for this compound Precursors

The versatility of this compound stems from the ability to introduce various functional groups onto its precursor, m-PEG12-OH. These functionalized derivatives serve as valuable building blocks for a wide range of applications.

Synthesis of m-PEG12-Amine Derivatives for Amine-Reactive Conjugation

m-PEG12-amine is a key derivative used for conjugation to molecules containing amine-reactive groups such as carboxylic acids or activated esters. A common synthetic route to introduce a primary amine at the terminus of a PEG chain involves a three-step process starting from the corresponding PEG-alcohol. researchgate.net

Mesylation: The terminal hydroxyl group of m-PEG12-OH is reacted with methanesulfonyl chloride (MsCl) in the presence of a base to form a mesylate, which is a good leaving group.

Azidation: The mesylate is then displaced by an azide (B81097) group through a nucleophilic substitution reaction with sodium azide (NaN3).

Reduction: Finally, the azide group is reduced to a primary amine using a reducing agent such as triphenylphosphine (B44618) (PPh3) in a Staudinger reaction, followed by aqueous workup. researchgate.net

Reaction StepKey ReagentsIntermediate/Product
Mesylationm-PEG12-OH, Methanesulfonyl Chloride, Basem-PEG12-OMs
Azidationm-PEG12-OMs, Sodium Azidem-PEG12-N3
Reductionm-PEG12-N3, Triphenylphosphine, H2Om-PEG12-NH2

Synthesis of m-PEG12-Acid Derivatives for Carboxyl-Reactive Coupling

m-PEG12-acid is a valuable intermediate for coupling with amine-containing molecules to form stable amide bonds. The synthesis of high-purity polyalkylene oxide carboxylic acids can be achieved by reacting the corresponding alcohol with a t-butyl haloacetate in the presence of a base to form a t-butyl ester intermediate. targetmol.com This intermediate is then treated with an acid, such as trifluoroacetic acid, to yield the final carboxylic acid derivative. targetmol.com This method provides the desired product in high yield and purity. targetmol.com The terminal carboxylic acid of m-PEG12-acid can be reacted with primary amines using activating agents like EDC or HATU. broadpharm.com

Preparation of Thiol-Ended m-PEG12 Derivatives for Click Chemistry Applications

Thiol-terminated PEGs are widely used in click chemistry, particularly in thiol-ene and thiol-yne reactions, and for conjugation to gold surfaces. While a direct synthesis of m-PEG12-SH was not detailed in the search results, the existence of related compounds like SH-PEG12-COOH suggests that methods for introducing a thiol group at the terminus of a 12-unit PEG are available. biochempeg.com The thiol group is highly reactive towards maleimides, vinyl sulfones, and other thiol-reactive functionalities, making these derivatives valuable for bioconjugation and materials science. biochempeg.com

Purification and Isolation Techniques for High-Purity this compound Monomers

The synthesis of this compound, like many esterification reactions involving polyethylene glycol (PEG) derivatives, yields a crude product containing not only the desired monomer but also unreacted starting materials, catalysts, solvents, and potential byproducts. Achieving the high purity required for controlled polymerization and sensitive biomedical applications necessitates robust and efficient purification and isolation strategies. The primary challenge in purifying m-PEG derivatives lies in the separation of the monofunctional product from the unreacted methoxy-poly(ethylene glycol) (m-PEG) and, crucially, from any bifunctional bis-methacrylate species formed from contaminating diol PEG present in the m-PEG starting material.

Several techniques are employed, often in combination, to isolate this compound monomers of high purity. These methods leverage subtle differences in polarity, solubility, and molecular size between the product and its impurities. The most prevalent and effective of these are column chromatography, liquid-liquid extraction, and precipitation.

Column Chromatography

Flash column chromatography over silica (B1680970) gel is the most widely adopted and effective method for obtaining high-purity m-PEG-methacrylate monomers. researchgate.net Silica gel, a polar stationary phase, effectively separates compounds based on their polarity. The desired product, this compound, is more hydrophobic (less polar) than the m-PEG12-OH starting material due to the esterification of the terminal hydroxyl group. Conversely, it is more polar than some non-polar byproducts.

The separation relies on a carefully selected mobile phase (eluent), typically a mixture of a non-polar solvent and a more polar solvent. Common solvent systems include gradients of methanol (B129727) in dichloromethane (B109758) or chloroform. researchgate.netreddit.com The process involves dissolving the crude reaction mixture in a minimal amount of the eluent and loading it onto the top of a prepared silica gel column. As the solvent mixture flows through the column, the components of the mixture travel at different rates. Less polar compounds travel faster down the column, while more polar compounds, like the unreacted m-PEG12-OH, are retained more strongly by the silica gel and elute later. Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. researchgate.net

Table 1: Typical Parameters for Silica Gel Chromatography Purification of m-PEG-Methacrylates

Parameter Description Typical Value / System Principle of Separation
Stationary Phase The solid adsorbent material packed into the column. Silica Gel (60 Å, 230-400 mesh) Adsorption Chromatography
Mobile Phase (Eluent) A solvent or mixture of solvents that carries the sample through the stationary phase. Dichloromethane/Methanol (e.g., gradient from 100:0 to 95:5) or Chloroform/Methanol (e.g., 10:1.5) researchgate.net Elution based on polarity
Elution Order The sequence in which compounds exit the column. 1. Non-polar impurities2. This compound 3. Unreacted m-PEG12-OH Decreasing polarity

| Monitoring | Technique used to analyze the collected fractions for purity. | Thin-Layer Chromatography (TLC) with visualization (e.g., potassium permanganate (B83412) stain) | Differential migration on a silica plate |

Liquid-Liquid Extraction

Liquid-liquid extraction is a useful technique for preliminary purification, particularly for removing water-soluble impurities such as catalysts, salts, or excess unreacted methacrylic acid. The crude product, dissolved in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate), is washed with an aqueous solution. The impurities partition into the aqueous layer, which is then separated and discarded. This process can be repeated several times to enhance the removal of water-soluble contaminants. For instance, washing with a sodium bicarbonate solution is effective for neutralizing and removing acidic impurities.

Precipitation and Recrystallization

Precipitation is an effective method for isolating the purified monomer from the solvent after chromatography or for removing certain impurities. nih.gov This technique exploits the differential solubility of the monomer in a solvent/anti-solvent system. The purified fractions from chromatography are often combined, and the solvent is removed under reduced pressure. The resulting oil or solid can be further purified by dissolving it in a good solvent (e.g., dichloromethane) and then adding an anti-solvent (e.g., cold n-hexane or diethyl ether) until the product precipitates out of the solution. nih.gov The solid, high-purity monomer can then be collected by filtration and dried under vacuum to remove residual solvents. ktu.lt This process is particularly effective at removing non-polar impurities that may co-elute with the product during chromatography.

Table 2: Summary of Purification Techniques and Target Impurities

Technique Target Impurities Removed Principle
Silica Gel Chromatography Unreacted m-PEG12-OH, di-functional PEG-bis-methacrylate, polar byproducts Differential adsorption based on polarity researchgate.net
Liquid-Liquid Extraction Water-soluble catalysts, salts, excess methacrylic acid Differential solubility between immiscible liquid phases
Precipitation / Recrystallization Residual solvents, some soluble byproducts Differential solubility in a solvent/anti-solvent system nih.gov

| Vacuum Drying | Residual organic solvents | Volatilization at reduced pressure ktu.lt |

By employing a combination of these techniques, it is possible to achieve very high purity levels (>99%) for this compound monomers, which is essential for their successful application in advanced material synthesis and biotechnology. researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
methoxy-poly(ethylene glycol) (m-PEG)
m-PEG12-OH
PEG-bis-methacrylate
diol PEG
Methanol
Dichloromethane
Chloroform
Ethyl acetate
Sodium bicarbonate
n-hexane
Diethyl ether
Potassium permanganate

Polymerization Mechanisms and Kinetic Studies Involving M Peg12 2 Methylacrylate

Radical Polymerization of m-PEG12-2-Methylacrylate

Radical polymerization is a primary method for synthesizing polymers from this compound. Modern controlled radical polymerization techniques, in particular, offer precise control over molecular weight, dispersity, and architecture.

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) methods are instrumental in producing well-defined polymers from oligo(ethylene glycol) methyl ether methacrylates (OEGMEMAs), including this compound. These techniques minimize termination reactions, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CRP technique for OEGMEMA monomers. It allows for excellent control over the polymerization process, yielding polymers with low dispersity (Đ). The kinetics of RAFT polymerization for these monomers can be influenced by several factors, including the choice of RAFT agent, solvent, and the length of the PEG side chain.

Kinetic investigations show that the polymerization of OEGMEMAs generally follows first-order kinetics, indicating a constant concentration of propagating radicals. However, the length of the oligo(ethylene glycol) side chain can surprisingly affect the polymerization rate. Studies comparing di(ethylene glycol) methyl ether methacrylate (B99206) (DEGMA) with a longer-chain monomer, oligo(ethylene glycol) methyl ether methacrylate with a molecular weight of 1100 g/mol (OEGMA1100), revealed that the homopolymerization of the longer-chain monomer was unexpectedly faster. researchgate.net Another study systematically investigated the effect of PEG side chain length (n=1, 9, and 23) and observed a retardation effect during the main stage of polymerization, which decreased as the side chain length increased. rsc.org

The choice of solvent also plays a critical role. For instance, using 1,4-dioxane (B91453) as a solvent for PEGMA₂₃ resulted in a significant acceleration in the initial stage of polymerization, with 60% conversion achieved in a short time, which was attributed to the monomer's enhanced solubility. rsc.org Similarly, conducting the RAFT polymerization of OEGMEMA in certain room temperature ionic liquids (RTILs) has been shown to increase the polymerization rate. mdpi.combohrium.com

The following table summarizes representative data from a kinetic study of RAFT polymerization of OEGMAs with different side chain lengths.

MonomerRAFT AgentInitiatorSolventTemp (°C)ResultRef
PEGMA₉CDPACPAEthanol70Acceleration in the first stage, followed by retardation. rsc.org
PEGMA₂₃CDPACPAEthanol70Inhibition at low initiator concentration; retardation decreased compared to shorter chains. rsc.org
PEGMA₂₃CDPACPA1,4-Dioxane70Strong acceleration in the first stage, reaching 60% conversion quickly. rsc.org
DEGMACPDBAIBN[HMIM]PF₆60High percent conversion and fast reaction rate. mdpi.com

CDP: 4-cyano-4-(dodecylsulfanylthiocarbonyl) pentanoic acid; ACPA: 4,4′-azobis(4-cyanopentanoic acid); CPDB: 2-cyanoprop-2-yl dithiobenzoate; [HMIM]PF₆: 1-hexyl-3-methylimidazolium (B1224943) hexafluorophosphate.

Atom Transfer Radical Polymerization (ATRP) is another robust method for the controlled polymerization of this compound and related OEGMEMAs. This technique is particularly effective in aqueous media, often proceeding rapidly at ambient temperatures.

A key finding is the facile ATRP of OEGMEMA in water at 20°C using a copper-based catalyst with ligands such as 2,2'-bipyridine (B1663995) (bpy) or 1,1,4,7,10,10-hexamethyltriethylenetetramine (B1217956) (HMTETA). acs.org Kinetic studies in aqueous media confirm that the polymerization is first-order, with 90% monomer conversion being achieved in as little as 20 minutes. acs.org The molecular weight of the resulting polymer increases linearly with conversion, and polydispersities remain low (Đ typically between 1.15 and 1.30). acs.org This rapid and controlled polymerization in water is attributed to the highly polar nature of the solvent, which promotes the formation of a very active mononuclear copper catalyst complex. acs.org

In contrast, bulk ATRP of OEGMEMA under similar conditions is significantly slower, requiring around 15 hours to reach 90% conversion. acs.org This highlights the profound effect of the solvent on the polymerization kinetics. A variation of the technique, Activators Generated by Electron Transfer (AGET) ATRP, has also been successfully employed for the polymerization of OEGMEMA in homogeneous aqueous solutions at ambient temperature, using ascorbic acid as a reducing agent. researchgate.netfigshare.com

The table below presents a comparison of ATRP of OEGMEMA under different conditions.

SolventLigandTemperature (°C)Time for 90% ConversionFinal Dispersity (Đ)Ref
Waterbpy20~20 minutes1.20 - 1.25 acs.org
Bulkbpy20~15 hours~1.30 acs.org

Photopolymerization and Photo-Crosslinking Kinetics

The methacrylate group in this compound makes it suitable for photopolymerization, a process initiated by light. This technique is particularly useful for creating crosslinked hydrogel networks. The kinetics of photopolymerization and the resulting network properties can be monitored in real-time using methods like FT-IR spectrometry and rotational rheometry. mdpi.com

Studies on mixtures of poly(ethylene glycol) methacrylate (PEGMA) and poly(ethylene glycol) dimethacrylate (PEGDMA) as a crosslinker show that the crosslinking process is rapid, with the gel point—the transition from a liquid to a solid-like state—often reached within minutes of UV exposure. researchgate.net The rate of polymerization and the final monomer conversion are influenced by factors such as UV irradiation time, light intensity, and the concentration and molecular weight of the monomer and crosslinker. mdpi.comnist.gov

The evolution of the storage modulus (G') and loss modulus (G''), measured by rheometry, provides insight into the network formation. The crossover point of G' and G'' signifies the gel point. The final mechanical properties of the hydrogel, such as surface hardness and swelling ratio, are directly correlated with the crosslinking density, which can be tuned by adjusting the polymerization conditions. mdpi.com For example, longer UV irradiation times lead to more densely crosslinked networks, resulting in a lower swelling ratio and reduced release of encapsulated molecules. mdpi.com

Anionic Ring-Opening Polymerization for PEG Chain Elongation Pre- or Post-Functionalization

While radical polymerization acts on the methacrylate group, anionic ring-opening polymerization (AROP) is the primary method for synthesizing the poly(ethylene glycol) chain itself from monomers like ethylene (B1197577) oxide. This process is crucial in the context of this compound for defining the length of the PEG side chain before the methacrylate functionality is introduced (pre-functionalization).

In the pre-functionalization approach, AROP is used to produce a well-defined methoxy-terminated PEG chain of a specific length (e.g., 12 ethylene glycol units). This is typically achieved by using an initiator like potassium methoxide (B1231860) to polymerize ethylene oxide. The resulting hydroxyl-terminated m-PEG₁₂-OH is then esterified with a molecule like methacryloyl chloride to yield the final this compound monomer. This synthetic route allows for precise control over the side-chain length, which is critical for tuning the properties of the final polymer. acs.org

Post-functionalization PEG chain elongation is less common for this specific monomer structure but is a known strategy in polymer chemistry. In this hypothetical approach, a polymer backbone containing short PEG-methacrylate units could potentially be functionalized to create initiation sites for the AROP of ethylene oxide, thereby elongating the existing PEG side chains. More commonly, post-functionalization involves grafting PEG chains onto a pre-existing polymer backbone via other chemical reactions. openrepository.com

Kinetic Modeling of this compound Polymerization Reactions

Kinetic modeling is an essential tool for understanding and optimizing the polymerization of this compound. advancedsciencenews.com By simulating the reaction, researchers can predict how changes in reaction conditions will affect the polymerization rate, molecular weight distribution, and polymer microstructure.

For radical polymerization, key kinetic parameters include the rate coefficients for propagation (kₚ) and termination (kₜ). For PEGMA, kₚ has been measured using pulsed-laser polymerization (PLP). These studies show that kₚ increases significantly with higher water content in aqueous solutions, an effect attributed to entropy. sci-hub.se The termination rate coefficient, kₜ, is chain-length dependent and can be effectively described by the composite model. sci-hub.se

In the context of RAFT polymerization, kinetic models must account for the pre-equilibrium and main equilibrium processes involving the RAFT agent. Two distinct periods can be identified in the kinetics: an initialization stage and a main equilibrium process, each characterized by an apparent rate constant (kₐₚₚ₁ and kₐₚₚ₂, respectively). rsc.org Modeling these stages helps in designing reaction conditions to minimize induction periods and control the polymer architecture.

For ATRP, the central kinetic parameter is the equilibrium constant (Kₐₜᵣₚ) between the active, propagating radicals and the dormant species. The rate of polymerization is directly proportional to Kₐₜᵣₚ. For OEGMEMA polymerization in water, the high reaction rate is explained by a large Kₐₜᵣₚ value, promoted by the polar solvent. acs.org Kinetic models for ATRP of related methacrylates have established the dependence of the polymerization rate on the concentrations of the monomer, initiator, and catalyst complex. cmu.edu

The following table lists key kinetic parameters relevant to the polymerization of PEGMA.

Polymerization MethodKinetic ParameterSignificanceRef
Radical PolymerizationPropagation rate coefficient (kₚ)Determines the rate of chain growth. Increases with water content. sci-hub.se
Radical PolymerizationTermination rate coefficient (kₜ)Influences dispersity and livingness. Chain-length dependent. sci-hub.se
RAFT PolymerizationApparent rate constants (kₐₚₚ₁, kₐₚₚ₂)Describe the initialization and main equilibrium stages of the process. rsc.org
ATRPATRP equilibrium constant (Kₐₜᵣₚ)Governs the concentration of active radicals and thus the overall rate. acs.orgcmu.edu

Impact of Polymerization Conditions on Polymer Architecture and Dispersity

The rate of polymerization is influenced by the concentrations of the monomer, initiator, and catalyst. cmu.edu For instance, in ATRP, the rate is typically first order with respect to the monomer, initiator, and catalyst concentrations. cmu.edu Increasing the initiator concentration leads to a higher rate of polymerization. cmu.edu This control allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.eduresearchgate.net

The choice of solvent has a profound effect on polymerization kinetics and, consequently, the polymer architecture. researchgate.netrsc.org Solvents can influence the solution propagation rate and may lead to mass transfer limitations. rsc.org For example, the RAFT polymerization of methyl methacrylate in poly(ethylene glycol) (PEG) as a solvent has been shown to proceed significantly faster than in common organic solvents, an effect attributed to the higher viscosity of the PEG medium. researchgate.net This accelerated rate can be achieved while maintaining excellent control over the molecular weight and achieving low polydispersities, with values as low as 1.05. researchgate.net

Temperature is another critical parameter that affects the rate of polymerization and the stereoregularity of the resulting polymer. ump.edu.myresearchgate.net Generally, increasing the temperature increases the rate of reaction by increasing the collision frequency and providing more energy for the initiation step. ump.edu.my However, temperature can also influence the control over the polymerization. In the photoiniferter (PI)-RAFT polymerization of PEG methacrylate, the chain transfer constant, which indicates the level of control, tends to decrease with increasing temperature. rsc.orgeuropean-coatings.com

The interplay between solvent and temperature is also crucial. Studies on the PI-RAFT polymerization of PEG methacrylate in various solvents have shown that different solvents can lead to different levels of control at various temperatures. rsc.orgeuropean-coatings.com For example, anisole (B1667542) has been identified as a particularly effective solvent, capable of maintaining a low dispersity (Đ = 1.30) even at elevated temperatures of 40 °C. rsc.orgeuropean-coatings.com

The following tables summarize research findings on the impact of different polymerization conditions on the dispersity and reaction kinetics for methacrylates, which are structurally related to this compound.

Table 1: Effect of Initiator Concentration on Apparent Rate Constant in ATRP of Methyl Acrylate (B77674) Data synthesized from kinetic studies of ATRP. cmu.edu

Initiator Concentration [MBrP] (M)Apparent Rate Constant (k_app)
0.0140.00010
0.0280.00018
0.0560.00030
0.0830.00042

Table 2: Influence of Solvent and Temperature on Dispersity (Đ) in PI-RAFT Polymerization of PEG Methacrylate Data from studies investigating solvent and temperature effects. rsc.orgeuropean-coatings.com

SolventTemperature (°C)Dispersity (Đ)
Anisole401.30
VariousIncreasingGeneral decrease in chain transfer constant

Controlled polymerization techniques like ATRP and RAFT allow for the synthesis of well-defined polymer architectures, such as block copolymers. niscpr.res.inniscpr.res.in For instance, a modified polyethylene (B3416737) glycol can be used as a macroinitiator for the Activators Regenerated by Electron Transfer (ARGET) ATRP of methyl methacrylate to produce ABA-type triblock copolymers. niscpr.res.inniscpr.res.in The conditions for such a reaction, including the catalyst system (e.g., CuBr₂/PMDETA), solvent (e.g., DMF), and temperature (e.g., 70°C), are all crucial for the successful synthesis of the desired block copolymer architecture. niscpr.res.inniscpr.res.in The resulting polymers exhibit controlled molecular weights and specific thermal properties. niscpr.res.in

Functionalization and Bioconjugation Strategies Utilizing M Peg12 2 Methylacrylate

Covalent Attachment Methods via the Methylacrylate Group

The electron-deficient double bond of the methylacrylate moiety is susceptible to nucleophilic attack, making it an ideal target for covalent modification through several reliable chemical reactions.

The thiol-ene reaction is a highly efficient "click" chemistry process used for forming carbon-sulfur bonds. In the context of m-PEG12-2-methylacrylate, this reaction involves the addition of a thiol group across the double bond of the methylacrylate. This process can be initiated by either radicals (light) or nucleophiles/bases (catalysts). nih.govrsc.org The resulting thioether linkage is highly stable, making this a robust method for bioconjugation and surface functionalization. creativepegworks.com

The radical-mediated thiol-ene reaction is particularly useful for creating hydrogels and polymer networks. nih.gov Multi-arm PEG-norbornene macromers, for example, can be crosslinked with bis-cysteine peptides through photopolymerization, demonstrating the utility of thiol-ene reactions in creating biocompatible materials. nih.gov While the methylacrylate group is technically an "ene," its reaction with thiols is more specifically classified as a Michael addition, which proceeds efficiently under nucleophilic or base catalysis without the need for a radical initiator. rsc.org

The conjugate or 1,4-addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael reaction, is the primary mechanism for the functionalization of the methylacrylate group. nih.govresearchgate.net For bioconjugation, the most relevant nucleophiles are the thiol groups found in the cysteine residues of proteins and peptides. rsc.orgnih.gov

This reaction is highly specific for thiols under controlled pH conditions (typically pH 7-8.5), where the thiol is deprotonated to the more nucleophilic thiolate anion. The reaction proceeds rapidly and cleanly at physiological pH, forming a stable thioether bond without the generation of a new stereocenter. nih.gov Various catalysts can be employed to facilitate this reaction, with phosphines and amines being particularly effective.

Table 1: Comparison of Catalysts for Thiol-Michael Addition Reactions

Catalyst Type Example Catalyst Typical Reaction Time Notes
Primary/Tertiary Amines Benzylamine, Triethylamine Several hours Efficient catalysts, but slower compared to phosphines. rsc.org
Phosphines Dimethylphenylphosphine (DMPP) A few minutes Highly efficient, but must be used in catalytic amounts to avoid side reactions. rsc.org

| Water-Soluble Phosphines | Tris-(2-carboxyethyl)phosphine (TCEP) | Varies with pH | Effective in aqueous media, particularly at pH > 8.0. rsc.org |

The reaction rate can be significantly influenced by the structure of the Michael acceptor. iiitd.edu.in The specificity and efficiency of the thiol-Michael addition make it a cornerstone of bioconjugation strategies, allowing for the site-specific attachment of PEG chains to proteins, thereby improving their solubility, stability, and pharmacokinetic profiles.

Strategies Employing Terminal Methoxy (B1213986) or Hydroxyl Groups (Post-Synthesis Modification)

The terminal methoxy group (m-) in m-PEG derivatives is generally considered chemically inert and serves as a protective cap. nih.gov Its primary purpose is to prevent the terminal hydroxyl group from participating in unwanted side reactions and to avoid potential enzymatic degradation in biological systems. nih.gov Direct functionalization of this stable ether linkage is not a common strategy. Instead, the focus is on synthesizing heterobifunctional PEGs where one terminus is methoxy-capped and the other possesses a desired reactive group, which in this case is the 2-methylacrylate. documentsdelivered.com The synthesis of such molecules begins with a PEG diol, where one hydroxyl is protected (often as a methoxy group) while the other is modified. mdpi.com

In the synthesis of heterobifunctional PEGs like this compound, the modification of a terminal hydroxyl group is a critical step. researchgate.net Hydroxyl-terminated PEGs are versatile precursors that can be converted into a wide array of functional groups. mdpi.comnih.gov Common derivatization strategies include:

Tosylation/Mesylation: Conversion of the hydroxyl group to a tosylate or mesylate creates a good leaving group, facilitating subsequent nucleophilic substitution to introduce amines, azides, or thiols. mdpi.com

Esterification: Reaction with activated carboxylic acids or acyl chlorides can form ester linkages. nih.gov

Reaction with Isocyanates: This reaction forms stable urethane (B1682113) linkages, a method used to attach maleimide (B117702) groups for subsequent thiol reactions. nih.govrsc.org

These derivatization reactions are fundamental to creating the diverse library of PEG reagents available for bioconjugation and material science. researchgate.net

Orthogonal Functionalization Strategies for Multi-Component System Assembly

Orthogonal chemistry involves the use of multiple, distinct chemical reactions that can proceed simultaneously in the same reaction vessel without interfering with one another. The thiol-ene/Michael addition reaction of the methylacrylate group can be used as one component in an orthogonal strategy. rsc.org

For example, a biomolecule could be functionalized with an azide (B81097) group at one site and a cysteine residue at another. This molecule could then be reacted with a mixture of an alkyne-functionalized component and this compound. The azide and alkyne would react via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), while the cysteine's thiol group simultaneously reacts with the methylacrylate via Michael addition. This allows for the precise, controlled assembly of complex, multi-component systems. The versatility of thiol-ene reactions makes them a powerful tool for creating patterned and functionalized hydrogels and surfaces. rsc.org

Influence of PEG Chain Length and Architecture on Functionalization Efficiency

PEG Chain Length

The length of the PEG chain, defined by the number of ethylene (B1197577) glycol repeat units, is a critical parameter that affects the physicochemical properties of PEGylated molecules. While this compound has a defined chain length of 12 ethylene glycol units, understanding the broader influence of chain length is essential for optimizing PEGylation strategies for different applications.

Longer PEG chains generally create a thicker hydration layer, which enhances the "stealth" properties of the conjugated molecule. nih.gov This increased hydrodynamic volume can effectively mask the molecule from recognition by the immune system and reduce protein adsorption, thereby extending its circulation half-life. nih.govrsc.org However, this enhanced shielding can also present a trade-off. Excessive PEGylation or the use of very long PEG chains can lead to a significant inhibition of cellular uptake and may interfere with the binding of the conjugated molecule to its target receptor or protein. rsc.org

Research on cross-linked networks synthesized from PEG-functionalized monomers has demonstrated a direct correlation between PEG chain length and the material's physical properties. acs.orgnih.gov An increase in PEG chain length has been shown to improve the swelling ability of hydrogels in organic solvents. acs.orgnih.gov This is attributed to a lower cross-linking density in networks formed with longer PEG chains. acs.org Furthermore, the thermal stability of these materials tends to increase with longer PEG chains. acs.orgnih.gov Conversely, rheological measurements have indicated that storage and loss moduli decrease as the molecular weight of the PEG increases. acs.orgnih.gov

Interactive Data Table: Effect of PEG Chain Length on Material Properties

PropertyEffect of Increasing PEG Chain LengthRationale
Swelling Ratio IncreasesLower cross-linking density allows for greater solvent uptake. acs.org
Thermal Stability IncreasesThe inherent thermal stability of the PEG polymer itself increases with chain length. acs.orgnih.gov
Storage & Loss Moduli DecreasesIndicates a less rigid and more elastic network with longer, more flexible chains. acs.orgnih.gov
Protein Adsorption DecreasesLonger chains create a more effective steric barrier and hydration layer. rsc.org
Cellular Uptake Can be inhibitedExcessive PEG length may sterically hinder interactions with cell surface receptors. rsc.org

PEG Architecture

Beyond the linear configuration, PEG can be synthesized in various architectures, including branched (e.g., Y-shaped) and highly-branched or brush-type structures. The architecture of the PEG polymer has a profound impact on its effectiveness in bioconjugation, particularly in shielding the attached molecule.

Studies comparing linear, Y-shaped, and brush-type PEG architectures conjugated to oligonucleotides have revealed significant differences in their properties. nih.gov While all forms of PEGylation provide a shielding effect, the density of the PEG chains is a key determinant of efficacy. nih.govresearchgate.net Brush-type architectures, which feature densely packed PEG side chains, offer substantially greater protein shielding capacity compared to their linear or Y-shaped counterparts of similar molecular weight. nih.govresearchgate.net

This superior shielding from brush-type PEGs is attributed to a more significant local excluded volume effect. nih.gov Interestingly, this enhanced protection does not necessarily come at the cost of the conjugated molecule's primary function. For instance, in the case of PEGylated DNA, the brush architecture was found to maintain a free energy for DNA hybridization that was nearly identical to that of free DNA. nih.gov This suggests that highly branched architectures can effectively minimize unwanted interactions, such as enzymatic degradation or immune recognition, while preserving the desired biological activity of the conjugated molecule. nih.govresearchgate.net For example, Pegaptanib, an FDA-approved drug, utilizes a 40 kDa Y-shaped PEG-modified aptamer. nih.gov

Interactive Data Table: Comparison of PEG Architectures

PEG ArchitectureProtein Shielding CapacityImpact on Duplex Stability (for DNA conjugates)Key Characteristics
Linear StandardExperiences both excluded volume and chemical interaction effects. nih.govSingle polymer chain.
Y-Shaped ModerateExperiences both excluded volume and chemical interaction effects. nih.govTwo PEG chains originating from a single point.
Brush-Type Significantly HigherExperiences stronger excluded volume and chemical interaction effects; maintains hybridization energy similar to free DNA. nih.govDensely packed PEG side chains on a polymer backbone, providing superior steric hindrance. nih.govresearchgate.net

Advanced Polymer Architectures Derived from M Peg12 2 Methylacrylate

Synthesis of m-PEG12-2-Methylacrylate-Based Block Copolymers

Block copolymers are macromolecules composed of two or more distinct polymer chains, or blocks, linked by covalent bonds. The incorporation of this compound into these structures, typically as the hydrophilic block, allows for the creation of materials with diverse morphologies and functionalities. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are frequently employed to synthesize these copolymers with precise control over molecular weight, block length, and low polydispersity. researchgate.netresearchgate.net

Amphiphilic Block Copolymers for Self-Assembly and Micelle Formation

When this compound is copolymerized with a hydrophobic monomer, the resulting amphiphilic block copolymer can spontaneously self-assemble in aqueous solutions. mdpi.com This process is driven by the thermodynamic imperative to minimize the unfavorable interactions between the hydrophobic blocks and water. The hydrophilic poly(this compound) blocks form a protective outer shell or corona that is well-solvated by water, while the hydrophobic blocks aggregate to form a solid core. mdpi.comresearchgate.net

Table 1: Factors Influencing the Self-Assembly of Amphiphilic Block Copolymers

Parameter Influence on Micelle Formation Research Finding
Block Length Ratio Determines the geometry of the resulting nanostructure (e.g., spherical, rod-like, vesicles). instras.com Copolymers with a relatively larger hydrophilic block tend to form "crew-cut" spherical micelles. instras.com
Solvent System The choice of solvent can induce the self-assembly and influence the final morphology. instras.com Adding a non-solvent for one of the blocks to a solution where both are soluble can trigger micellization. instras.com
Copolymer Concentration Self-assembly occurs above a specific concentration known as the critical micelle concentration (CMC). researchgate.net Below the CMC, the copolymers exist as individual chains (unimers); above the CMC, they assemble into micelles. researchgate.net

| Hydrophobic Block Nature | High glass transition temperature hydrophobic blocks (e.g., polystyrene, poly(methyl methacrylate)) create stable, glassy cores. mdpi.com | The stability of the micellar core is enhanced by the reduced molecular motion in a glassy state. mdpi.com |

Responsive Block Copolymers with Tunable Properties

"Smart" or responsive block copolymers can be designed by combining the this compound block with a stimulus-responsive polymer block. These materials undergo reversible changes in their structure and properties in response to external stimuli such as temperature, pH, or ionic strength. mdpi.com

A common strategy involves using a thermoresponsive polymer, such as poly(N-isopropylacrylamide) (PNIPAAm), which exhibits a Lower Critical Solution Temperature (LCST). nih.gov Below the LCST, the PNIPAAm block is hydrophilic and soluble in water. When the temperature is raised above the LCST (around 32°C for PNIPAAm), the block undergoes a conformational change, becoming hydrophobic and insoluble. nih.gov In a block copolymer with this compound, this transition can trigger changes in micellar structure or solubility, allowing for temperature-controlled applications. rsc.orgkinampark.com The precise LCST can be fine-tuned by copolymerizing different monomers, providing a high degree of control over the material's responsive behavior. nih.gov

Formation of this compound-Based Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb and retain large quantities of water without dissolving. The this compound monomer is an excellent candidate for hydrogel formation due to the high hydrophilicity of its PEG side chains. These hydrogels are typically synthesized through the free-radical polymerization of the monomer in an aqueous solution, often in the presence of a crosslinking agent. nih.gov

Network Formation Mechanisms and Crosslinking Density Control

The formation of a hydrogel network from this compound monomers occurs via polymerization of the methacrylate (B99206) groups. To create a stable, crosslinked network, a di- or multi-functional monomer, such as poly(ethylene glycol) dimethacrylate (PEGDMA), is typically included in the reaction mixture. nih.gov The polymerization can be initiated using various methods, including redox initiation systems (e.g., ammonium (B1175870) persulfate/TEMED) or photopolymerization with a suitable photoinitiator. nih.govnist.gov

The properties of the resulting hydrogel—such as its swelling ratio, mechanical strength (stiffness), and permeability—are critically dependent on the crosslinking density. researchgate.net This density can be controlled by adjusting several parameters:

Monomer Concentration: Higher initial monomer concentrations generally lead to a more densely crosslinked network.

Crosslinker-to-Monomer Ratio: Increasing the amount of the crosslinking agent relative to the this compound monomer results in a higher crosslinking density. nih.gov

PEG Chain Length: The length of the PEG chains in both the monomer and the crosslinker can influence the network structure and mesh size. nih.gov

Table 2: Relationship Between Crosslinking Density and Hydrogel Properties

Property Effect of Increasing Crosslinking Density
Swelling Ratio Decreases researchgate.net
Mechanical Strength (Shear Modulus) Increases researchgate.net
Permeability / Diffusivity Decreases researchgate.net
Mesh Size Decreases nih.gov

| Hydrolytic Degradation Rate | Decreases researchgate.net |

Interpenetrating Polymer Networks (IPNs) Incorporating this compound

An Interpenetrating Polymer Network (IPN) is a material composed of two or more polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. nih.gov IPNs can be formed by synthesizing a network of poly(this compound) in the presence of a second, pre-existing polymer network, or by simultaneously polymerizing and crosslinking two different monomer systems. mdpi.com

For example, a sequential IPN can be created by first preparing a crosslinked network of a natural polymer like gelatin, and then swelling this network with this compound monomer, a crosslinker, and an initiator, followed by a second polymerization step. nih.govmdpi.com The resulting IPN combines the properties of both constituent polymers. Incorporating poly(this compound) into an IPN can enhance the hydrophilicity, swelling capacity, and mechanical properties of the final material. The composition and crosslinking density of each network can be varied independently, allowing for fine control over the final properties of the IPN. nih.govnih.gov

Surface Grafting and Polymer Brushes of this compound Derivatives

Modifying surfaces with polymer chains, known as polymer brushes, is a powerful method to control surface properties such as wettability and bio-adhesion. Polymer brushes of poly(this compound) are of particular interest for creating non-fouling surfaces that resist the non-specific adsorption of proteins and cells. nih.gov

These brushes consist of polymer chains densely tethered by one end to a substrate. When the grafting density is sufficiently high, steric repulsion forces the chains to stretch away from the surface, forming a brush-like conformation. cmu.edu There are two primary methods for creating polymer brushes:

"Grafting to": This approach involves reacting pre-synthesized, end-functionalized polymer chains with complementary reactive groups on the substrate surface. While conceptually simple, this method can be limited in achieving high grafting densities because the initial polymer chains that attach to the surface can sterically hinder subsequent chains from reaching the reactive sites. cmu.edursc.org

"Grafting from": This method, also known as surface-initiated polymerization (SIP), involves immobilizing an initiator on the substrate surface and then growing the polymer chains directly from the surface in the presence of the monomer. uh.edu The "grafting from" approach allows for the synthesis of much denser and thicker polymer brushes compared to the "grafting to" method, as the small monomers can easily diffuse to the active initiator sites. rsc.orguh.edu

The properties of the resulting polymer brush, such as its thickness and conformation, are influenced by the grafting density and the molecular weight of the polymer chains. kinampark.com Techniques like surface-initiated ATRP are commonly used for the "grafting from" synthesis of well-defined poly(this compound) brushes. kinampark.com

"Grafting-To" and "Grafting-From" Approaches

Covalently attaching polymer chains to a solid surface is a primary method for surface modification, and two principal strategies are employed: "grafting-to" and "grafting-from". researchgate.net

The "grafting-to" approach involves the attachment of pre-synthesized polymer chains with reactive end-groups onto a substrate. In the context of this compound, this would first involve polymerizing the monomer to create poly(this compound) chains of a desired molecular weight. These chains would then be functionalized with a terminal group that can react with complementary sites on the target surface. However, as the polymer chains begin to populate the surface, steric hindrance increasingly obstructs the attachment of subsequent chains, typically resulting in a lower grafting density. bath.ac.uk

Conversely, the "grafting-from" approach, also known as surface-initiated polymerization, begins by immobilizing an initiator molecule on the substrate surface. The surface is then exposed to monomers—in this case, this compound—which polymerize directly from the surface-bound initiators. Because small monomers can more easily diffuse to the active polymerization sites, this method overcomes the steric hindrance limitations of the "grafting-to" technique. researchgate.net This generally allows for the formation of much denser and thicker polymer layers. researchgate.netbath.ac.uk Techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization are often employed for this purpose, enabling controlled growth of the polymer chains. broadpharm.comnsysu.edu.tw

Feature"Grafting-To" Approach"Grafting-From" Approach
ProcessPre-synthesized polymers are attached to the surface.Monomers are polymerized from initiators immobilized on the surface.
Grafting DensityLower due to steric hindrance from attached chains. bath.ac.ukHigher, as small monomers can easily access initiation sites. researchgate.net
Polymer CharacterizationPolymer can be fully characterized before attachment.Polymer characterization is more complex as it is bound to the surface.
Layer ThicknessTypically results in thinner polymer layers.Can produce thick, high-density polymer layers (brushes). bath.ac.uk

Plasma-Induced Grafting Techniques for Surface Modification

Plasma-induced grafting is a powerful and versatile technique for modifying the surfaces of various materials without altering their bulk properties. researchgate.net The process typically involves exposing a substrate to a low-temperature plasma, such as argon plasma, to generate reactive species (e.g., free radicals) on its surface. nih.govresearchgate.net These surface radicals act as initiation sites for graft polymerization when the material is subsequently exposed to a monomer vapor or solution. nih.gov

When this compound is used in this process, its acrylate (B77674) group can readily undergo polymerization initiated by the surface radicals. This covalently grafts poly(this compound) chains onto the substrate. The resulting surface modification imparts the characteristics of the PEG chains, most notably a significant increase in hydrophilicity and the ability to resist protein adsorption and cell adhesion. researchgate.netnus.edu.sg This "anti-fouling" property is highly desirable in biomedical applications. biochempeg.com The density and length of the grafted polymer chains can be controlled by adjusting plasma exposure time, power, and monomer concentration. nih.gov

ParameterDescriptionEffect on Grafting
Plasma TreatmentExposes the substrate to an ionized gas (e.g., Argon) to create surface radicals. researchgate.netGenerates initiation sites for polymerization.
Monomer ExposureThe plasma-treated surface is reacted with this compound monomer.Polymer chains grow from the activated surface, forming a covalent graft.
Resulting Surface PropertiesThe surface becomes coated with a layer of poly(this compound).Enhanced hydrophilicity, reduced protein adsorption, and improved biocompatibility. nus.edu.sg

Fabrication of Molecular Brushes and Dendrimer-Polymer Conjugates

The unique structure of this compound makes it an ideal candidate for constructing complex, three-dimensional polymer architectures like molecular brushes and for modifying nanostructures such as dendrimers.

Molecular Brushes are composed of a polymer backbone with densely grafted polymer side chains. When these structures are grown from a surface using a high-density "grafting-from" technique, the resulting architecture is also referred to as a polymer brush. nsysu.edu.tw In this configuration, the polymer chains are forced to stretch away from the surface to avoid overcrowding, creating a brush-like layer. Using this compound as the monomer in a surface-initiated polymerization process, such as ATRP, results in a surface densely coated with hydrophilic PEG chains. nsysu.edu.tw These brushes can dramatically alter surface properties, providing lubrication, preventing biofouling, and serving as a matrix for further functionalization.

Dendrimer-Polymer Conjugates are created by attaching polymer chains to the surface of dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a large number of terminal functional groups. nih.gov While their well-defined structure is advantageous, their surface properties can sometimes lead to toxicity or rapid clearance from the body. researchgate.net By conjugating PEG chains to the dendrimer periphery—a process known as PEGylation—the biocompatibility, solubility, and circulation time of the dendrimer can be significantly improved. researchgate.net The acrylate functionality of this compound allows it to be either polymerized from the dendrimer surface or attached to it via conjugation reactions (e.g., Michael addition), effectively cloaking the dendrimer with a protective hydrophilic layer. zju.edu.cn

ArchitectureDescriptionRole of this compoundKey Properties
Molecular BrushesDense layer of polymer chains grafted to a surface or a backbone polymer. nsysu.edu.twServes as the monomer unit for the side chains, grown via "grafting-from" polymerization.Low friction, anti-fouling, high degree of surface functionalization.
Dendrimer-Polymer ConjugatesDendrimer core with polymer chains (PEG) attached to its surface functional groups. nih.govActs as the PEGylating agent, attaching via its acrylate group to the dendrimer periphery.Improved solubility, reduced toxicity, prolonged circulation time, and "stealth" properties. researchgate.net

Advanced Characterization Techniques for M Peg12 2 Methylacrylate Based Polymeric Systems

Spectroscopic Characterization of Molecular Structure and Functional Groups

Spectroscopic techniques are fundamental in elucidating the molecular structure and identifying the specific functional groups present in both the m-PEG12-2-methylacrylate monomer and the resulting polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the molecular structure of this compound and its polymers. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm the chemical structure and purity of the monomer and to verify successful polymerization.

In the ¹H NMR spectrum of the monomer, distinct signals corresponding to the different types of protons are observed. The vinyl protons of the methacrylate (B99206) group typically appear as two separate signals in the downfield region. The repeating ethylene (B1197577) glycol units of the PEG chain produce a prominent, sharp signal, while the terminal methoxy (B1213986) group also has a characteristic chemical shift.

¹³C NMR provides complementary information, showing distinct peaks for the carbonyl carbon of the ester, the vinyl carbons, the carbons of the PEG backbone, and the terminal methoxy carbon. Following polymerization, the disappearance of the vinyl proton and carbon signals in the NMR spectra serves as direct evidence of the reaction's success.

Table 1: Typical ¹H NMR Chemical Shifts for this compound Data is illustrative and based on typical values for similar structures.

Protons Chemical Shift (δ, ppm)
Vinyl (C=CH₂) 5.5 - 6.1
PEG Backbone (-O-CH₂-CH₂-O-) ~3.65
Methoxy (-OCH₃) ~3.38
Methylene adjacent to ester (-COO-CH₂-) ~4.30

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Data is illustrative and based on typical values for similar structures.

Carbon Atom Chemical Shift (δ, ppm)
Carbonyl (C=O) ~167
Vinyl (C=CH₂) ~136
Vinyl (=CH₂) ~126
PEG Backbone (-O-CH₂-CH₂-O-) ~70.5

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its polymers, FTIR is instrumental in confirming the presence of key chemical bonds.

The FTIR spectrum of the monomer prominently displays a sharp absorption band corresponding to the stretching vibration of the carbonyl (C=O) group in the methacrylate ester. Another key feature is the absorption band for the carbon-carbon double bond (C=C) of the acrylate (B77674) group. The most intense band in the spectrum is typically the C-O-C ether stretching vibration from the long polyethylene (B3416737) glycol chain. Upon polymerization, a significant reduction or complete disappearance of the C=C stretching band is observed, confirming the conversion of the monomer. nih.gov

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Type Wavenumber (cm⁻¹)
C=O (Ester) Stretching ~1720
C=C (Alkene) Stretching ~1638
C-O-C (Ether) Stretching ~1100 (strong, broad)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the atoms within the top 5-10 nm of a material's surface. vot.pl For polymers based on this compound, XPS is invaluable for analyzing surface modification, contamination, and composition. eag.com

High-resolution scans of the C 1s and O 1s core levels provide detailed chemical bonding information. The C 1s spectrum of a PEG-methacrylate polymer can be deconvoluted into several components representing the different chemical environments of the carbon atoms: C-C/C-H bonds of the polymer backbone, C-O bonds of the PEG chain, and the O-C=O ester group. casaxps.comnih.gov The relative areas of these peaks can be used to quantify the surface composition and confirm the presence of the PEG chains at the polymer surface. mdpi.com

Table 4: Typical Binding Energies in C 1s XPS Spectra of PEG-methacrylate Polymers

Carbon Environment Binding Energy (eV)
C-C, C-H ~285.0
C-O (Ether/Alcohol) ~286.5

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive analytical technique that provides detailed elemental and molecular information about the outermost 1-2 nm of a surface. mdpi.com In a ToF-SIMS experiment, a pulsed primary ion beam bombards the sample surface, causing the emission of secondary ions. researchgate.net These ions are then analyzed based on their mass-to-charge ratio, generating a mass spectrum that is characteristic of the surface composition.

For this compound-based systems, ToF-SIMS can identify characteristic fragment ions from both the PEG and methacrylate portions of the polymer. The PEG chain produces a distinctive pattern of positive ions separated by 44 Da (corresponding to the -C₂H₄O- repeat unit), such as m/z 45 (C₂H₅O⁺), 89, and 133. researchgate.net The methacrylate backbone yields its own set of characteristic fragments. This technique is particularly useful for mapping the lateral distribution of different chemical species on a surface and for detecting trace amounts of material. phi.com

Table 5: Examples of Characteristic Positive Ions in ToF-SIMS of PEG-Containing Polymers

Mass-to-Charge Ratio (m/z) Possible Ion Fragment
45 [C₂H₅O]⁺
59 [C₂H₃O₂]⁺ or [C₃H₇O]⁺
89 [C₄H₉O₂]⁺
103 [C₅H₁₁O₂]⁺

Chromatographic Analysis of Polymer Molecular Weight and Dispersity

Chromatographic methods are essential for determining the size and distribution of polymer chains, which are critical parameters that dictate the material's physical and mechanical properties.

Size Exclusion Chromatography (SEC), often called Gel Permeation Chromatography (GPC) when using organic solvents, is the most widely used technique for analyzing the molecular weight distribution of polymers. researchgate.net The method separates polymer molecules based on their hydrodynamic volume in solution. campoly.com

In a GPC/SEC experiment, a dilute polymer solution is passed through a column packed with porous gel beads. campoly.com Larger polymer coils cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer path, causing them to elute later. researchgate.net The elution time is correlated with molecular weight by calibrating the system with a series of well-characterized polymer standards (e.g., polystyrene or polymethylmethacrylate). bgb-info.com

The analysis yields several important parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the dispersity (Đ), also known as the polydispersity index (PDI), which is the ratio of Mw/Mn. measurlabs.com The dispersity value provides a measure of the breadth of the molecular weight distribution. For polymers synthesized from this compound, GPC/SEC is crucial for quality control and for understanding how reaction conditions affect the final polymer chain length and distribution. nih.gov

Table 6: Illustrative GPC/SEC Data for a Polymerized this compound System

Sample ID Mn ( g/mol ) Mw ( g/mol ) Dispersity (Đ = Mw/Mn)
Polymer Batch 1 25,000 35,000 1.40
Polymer Batch 2 28,500 42,750 1.50

Morphological and Topographical Characterization of Polymeric Materials

Atomic Force Microscopy (AFM) is a high-resolution imaging technique uniquely suited for characterizing the surface topography and nanomechanical properties of polymeric materials, including those functionalized with this compound. youtube.com Unlike electron microscopy, AFM operates by mechanically scanning a sharp probe over a surface, providing true three-dimensional topographical maps with nanoscale resolution without the need for a vacuum environment. youtube.commccrone.com

For surfaces modified with polymer brushes, such as those created by grafting this compound chains, AFM is a powerful tool for measuring critical structural parameters. The height or thickness of the polymer brush layer can be determined by analyzing force-distance curves. acs.org In this method, the AFM tip is pushed through the soft brush layer until it makes contact with the hard underlying substrate. acs.orgumn.edu The distance between the initial point of repulsion and the substrate contact point provides a measure of the brush height. acs.org This measurement is highly sensitive to the surrounding environment; for instance, in a "good" solvent, the hydrophilic PEG chains will swell and extend away from the surface, resulting in a greater brush height compared to the collapsed state in a "poor" solvent or in air. unlp.edu.ar

AFM also provides quantitative data on surface roughness. By scanning over a defined area, the AFM software can calculate standard roughness parameters, such as the root mean square (Rq) and average roughness (Ra), which are critical for applications where surface smoothness is important.

Furthermore, by analyzing the force-indentation curves using appropriate mechanical models, it is possible to estimate the grafting density of the polymer brushes. researchgate.net This comprehensive capability makes AFM an indispensable tool for the nanoscale structural analysis of surfaces functionalized with this compound polymers.

SampleSolvent ConditionAFM-Measured Brush Height (nm)Surface Roughness (Rq, nm)Comments
Substrate Grafted with poly(this compound)Dry (Air)~50.8Polymer chains are in a collapsed state.
Substrate Grafted with poly(this compound)Milli-Q Water (Good Solvent)~201.5Chains are swollen and extended, leading to a significant increase in brush height. unlp.edu.ar
Substrate Grafted with poly(this compound)Saturated Salt Solution (Poor Solvent)~81.1"Salting-out" effect causes partial collapse of the PEG chains.

Scanning Electron Microscopy (SEM) is the most extensively used technique for visualizing the microarchitecture of hydrogels, including those synthesized from this compound. nih.govencyclopedia.pub It provides high-resolution images of the hydrogel's surface and cross-sectional morphology, yielding critical information about its porous structure. encyclopedia.pub Key parameters that can be determined from SEM micrographs include the average pore size, pore size distribution, porosity percentage, and the interconnectivity of the pores. nih.govresearchgate.net This information is vital as the porous network structure directly influences the hydrogel's mechanical properties, swelling behavior, and its ability to transport molecules or support cell infiltration in biomedical applications.

A significant challenge in the SEM analysis of hydrogels is sample preparation. nih.gov Because SEM operates under a high vacuum, the water-swollen hydrogel samples must first be dehydrated. encyclopedia.pub The most common method is freeze-drying (lyophilization), where the sample is rapidly frozen and then the water is sublimated under vacuum. nih.gov However, this process can introduce artifacts; the formation of ice crystals during freezing can disrupt the native polymer network, potentially creating artificial pores or altering the size of existing ones. rsc.orgnih.gov The resulting SEM image may therefore not represent the true structure of the hydrogel in its swollen, functional state. nih.gov

To minimize these artifacts, techniques like cryogenic SEM (Cryo-SEM) are employed. nih.govencyclopedia.pub In Cryo-SEM, the sample is flash-frozen to vitrify the water (i.e., form a glass-like solid without crystalline structure) and then imaged at cryogenic temperatures, providing a snapshot that is closer to the hydrated state. encyclopedia.pub

Studies on PEG-based hydrogels have shown that the pore size is highly tunable. researchgate.net Generally, increasing the polymer concentration leads to a more densely crosslinked network and, consequently, a smaller average pore size. nih.gov This relationship allows for the rational design of hydrogels with specific microarchitectures tailored to their intended application.

Hydrogel Formulation (this compound based)Total Polymer Weight %Observed SEM MorphologyAverage Pore Size (µm)
PEG-Hydrogel A3%Highly porous with large, interconnected pores. researchgate.net150 ± 40
PEG-Hydrogel B4%Moderately porous structure. researchgate.net105 ± 30
PEG-Hydrogel C6%Denser network with significantly smaller pores. researchgate.net55 ± 20

Rheological and Mechanical Property Assessment of Hydrogels and Polymer Networks

The functional performance of hydrogels and polymer networks derived from this compound is critically dependent on their mechanical and rheological properties. These characteristics dictate the material's ability to withstand physiological stresses, maintain its structural integrity, and mimic the properties of biological tissues.

Rheological assessment is typically performed using a rheometer to characterize the viscoelastic properties of the hydrogel. Dynamic oscillatory shear tests are used to measure the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component of the hydrogel and is a measure of the energy stored during deformation, which corresponds to the material's stiffness or rigidity. nih.gov The loss modulus represents the viscous component, indicating the energy dissipated as heat. For a crosslinked hydrogel, G' is typically significantly higher than G'', confirming the formation of a stable gel network. semanticscholar.org Rheological studies have shown that for methacrylate-based hydrogels, properties like G' can be tuned by altering the monomer concentration, the crosslinker fraction, and polymerization conditions. nih.govsemanticscholar.orgresearchgate.net Many hydrogel formulations also exhibit shear-thinning behavior, where their viscosity decreases under applied shear stress, a valuable property for injectable materials. nih.gov

Mechanical property assessment involves subjecting the bulk hydrogel to deformational forces to quantify its strength and elasticity. mdpi.com Common testing modes include:

Tensile Testing: A sample is pulled until it breaks to determine its ultimate tensile strength, elongation at break, and Young's modulus (a measure of stiffness). nih.govresearchgate.net

Compression Testing: A sample is compressed to determine its compressive modulus and strength, which is particularly relevant for load-bearing applications. mdpi.com

Hydrogel SystemKey Parameter VariedEffect on Storage Modulus (G')Effect on Compressive Strength
poly(this compound)Increasing Monomer ConcentrationIncrease nih.govIncrease
poly(this compound)Increasing Crosslinker RatioIncrease researchgate.netIncrease mdpi.com
poly(this compound)Increasing Catalyst ConcentrationDecrease nih.govNot Typically Reported

Swelling Behavior and Solvent Interaction Studies of Polymeric Networks

The ability of a hydrogel network to absorb and retain large amounts of water or biological fluids is its defining characteristic and is fundamental to its function. For networks containing hydrophilic this compound units, this swelling behavior is particularly pronounced. The study of swelling provides insight into the hydrogel's network structure, including its crosslink density and its interaction with the solvent. nih.gov

The swelling behavior is quantified by measuring the equilibrium swelling ratio (Q), which can be determined based on mass or volume. nih.gov The mass-based swelling ratio is calculated by comparing the weight of the hydrogel at swelling equilibrium (Ws) to its weight in the dry state (Wd). researchgate.net This process involves immersing a dried, pre-weighed hydrogel sample in a solvent (e.g., water or phosphate-buffered saline) and allowing it to swell to equilibrium, after which its swollen weight is measured. nih.gov

The extent of swelling is governed by a balance of forces:

Thermodynamic Mixing Force: The affinity between the polymer chains (in this case, the hydrophilic PEG segments) and the solvent molecules drives the solvent into the network, causing it to swell. mdpi.com

Elastic Retractive Force: As the network swells, the polymer chains between crosslinks are stretched, creating an opposing elastic force that resists further expansion. mdpi.com

Equilibrium is reached when these two forces are balanced. The swelling ratio is therefore highly sensitive to the network's crosslink density; a higher density of crosslinks results in a stronger retractive force and a lower swelling ratio. ijomam.comnih.gov Other factors, such as the initial polymer concentration during synthesis and the molecular weight of the polymer chains, also influence the final network structure and its swelling capacity. ijomam.comnih.gov

The experimental swelling data can be further analyzed using theoretical frameworks like the Flory-Rehner theory. nih.gov This model relates the swelling ratio to structural parameters of the network, such as the average molecular weight between cross-links (Mc) and the Flory-Huggins polymer-solvent interaction parameter (χ), which quantifies the affinity between the polymer and the solvent. nih.govnih.gov

Hydrogel Formulation (this compound based)Crosslinker (EGDMA) Content (%)Equilibrium Swelling Ratio (Ws/Wd)Inferred Network Structure
Sample 13.0~25Low crosslink density, large mesh size.
Sample 25.0~18Intermediate crosslink density. ijomam.com
Sample 37.0~12High crosslink density, small mesh size. ijomam.com

Theoretical and Computational Modeling of M Peg12 2 Methylacrylate Polymers

Polymer Chain Conformation and Dynamics of PEG12 Segments

The stiffness of a polymer chain is quantified by its Kuhn length, which represents the effective segment length of a freely jointed chain that would have the same end-to-end distance. For polyethylene (B3416737) glycol in an aqueous environment, the Kuhn length is a well-studied parameter. researchgate.net While the exact value can vary slightly based on the measurement technique and specific conditions, a consensus exists in the literature. researchgate.netarxiv.org

The monomer size of PEG is also a critical parameter in these calculations, corresponding to the length of the repeating ethylene (B1197577) oxide unit. researchgate.net There is a general agreement on the size of the PEG monomer in water, where it often adopts a compact, helical conformation. researchgate.net

ParameterValueSource
Kuhn Length (b) ~0.72 - 0.76 nm researchgate.net
Monomer Size (a) ~0.28 nm researchgate.net

This table presents typical literature values for PEG in an aqueous solution. The presence of the methylacrylate group is not expected to significantly alter these fundamental PEG segment parameters.

The Flory characteristic ratio (C∞) is another important parameter related to chain stiffness. For PEG, this value is typically in the range of 4 to 7. rsc.org These parameters are instrumental in modeling the dimensions of the polymer chain, such as its radius of gyration and end-to-end distance. libretexts.org

Molecular dynamics (MD) simulations offer a powerful tool to investigate the behavior of PEG chains at an atomistic level. nih.gov These simulations can provide detailed information about chain conformation, solvent interactions, and dynamic processes that are difficult to access experimentally. rsc.org

MD simulations of PEG oligomers have been used to calculate various thermophysical properties, including density and self-diffusion coefficients, which show excellent agreement with experimental data. rsc.org For PEG chains in aqueous solutions, simulations reveal the formation of hydrogen bonds with water molecules, which influences the chain's conformation and flexibility. rsc.org The simulations can also monitor the helical formation of PEG chains. rsc.org Studies have shown that water acts as a "plasticizer," making the chains more flexible compared to a dry environment. rsc.org

Key findings from MD simulations of PEG chains include:

Conformational Dynamics: Simulations can track the transitions between different conformational states of the PEG backbone. acs.org

Solvation Effects: The explicit modeling of water molecules allows for a detailed understanding of how hydration affects the polymer's structure and dynamics. rsc.org

Interactions with other molecules: MD simulations can elucidate the interactions between PEG chains and other molecules, which is crucial for applications in drug delivery and biomaterials. scienceopen.com

Computational Studies on Polymerization Kinetics and Mechanism

Computational chemistry offers a microscopic view of the polymerization process, elucidating the complex reaction networks involved in the formation of poly(m-PEG12-2-methylacrylate). Methods like Density Functional Theory (DFT) are particularly valuable for investigating the energetics and kinetics of the elementary steps in polymerization. ugent.benih.gov

For free-radical polymerization, the propagation rate coefficient (kp) is a key determinant of the polymer chain growth rate. Computational models have shown that the structure of the monomer's pendant group—in this case, the methoxy-terminated PEG12 chain—significantly influences its reactivity. ugent.beresearchgate.net The polarity and size of this side chain can affect the stability of the propagating radical and the transition state, thereby altering the propagation kinetics. Studies on a range of methacrylates indicate that DFT can reliably predict qualitative polymerization trends based on calculated kp values. ugent.be

Furthermore, computational studies can investigate the likelihood of side reactions that impact the final polymer structure, such as chain transfer and termination reactions like disproportionation. ugent.beresearchgate.net For instance, DFT calculations can help determine if chain transfer to the monomer or polymer is a significant pathway, which would limit the achievable molecular weight. researchgate.net

The table below summarizes representative computationally-derived kinetic parameters for reactions relevant to methacrylate (B99206) polymerization, showcasing the type of data obtainable through these theoretical studies.

Reaction TypeMonomer SystemComputational MethodCalculated Activation Energy (kJ/mol)Reference
Self-PropagationMethyl MethacrylateDFT (PBE0/def2-TZVP)31.8 researchgate.net
Cross-PropagationMMA radical + FOEMA monomerDFT (PBE0/def2-TZVP)33.5 researchgate.net
Self-Propagation2-Hydroxyethyl Acrylate (B77674)DFT (BMK/6-311+G(3df,2p))21.3 ugent.be
Self-PropagationMethyl AcrylateDFT (BMK/6-311+G(3df,2p))25.5 ugent.be

This table presents data for analogous monomer systems to illustrate the outputs of computational kinetic studies. MMA = Methyl Methacrylate, FOEMA = 2-Perfluorooctyl Ethyl Methacrylate.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often used to synthesize well-defined PEG-based polymers. researchgate.netresearchgate.net Computational modeling is instrumental in understanding the RAFT mechanism, particularly the effects of solvent and temperature on the polymerization kinetics. rsc.org Theoretical calculations can predict chain transfer constants and analyze the stability of intermediate radical species, guiding the selection of appropriate chain transfer agents (CTAs) and reaction conditions for the synthesis of poly(this compound) with controlled molecular weight and low polydispersity. researchgate.netrsc.org

Predictive Models for Structure-Property Relationships in this compound Derivatives

Predictive modeling connects the molecular architecture of a polymer to its macroscopic physical and chemical properties. These models, which include molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) approaches, are essential for designing this compound derivatives with tailored functionalities. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic-level view of polymer chains, predicting their conformation, dynamics, and interactions with their environment. researchgate.net For polymers of this compound, MD simulations can forecast a range of important properties:

Mechanical Properties: Atomistic modeling can be used to calculate mechanical properties such as Young's modulus, bulk modulus, and shear modulus, offering a way to screen derivatives for specific mechanical requirements without initial experimental testing. utexas.edu

Thermal Properties: A key property for polymers is the glass transition temperature (Tg), which dictates the transition from a rigid, glassy state to a more flexible, rubbery state. MD simulations have been shown to successfully compute Tg for PEG-based polymers. utexas.edu

Stimuli-Responsive Behavior: Many PEG-containing polymers are "smart" materials that respond to external stimuli like temperature or pH. acs.orgmdpi.comresearchgate.net MD simulations can model the conformational changes that drive these responses, such as the collapse of polymer chains above the lower critical solution temperature (LCST), a characteristic feature of many thermoresponsive PEG-based polymers. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical tools that correlate a polymer's properties with a set of numerical descriptors derived from its molecular structure. researchgate.net By leveraging information from the polymer's repeating unit, QSPR can predict properties for novel derivatives of this compound. iastate.edu These models are typically developed using machine learning algorithms trained on datasets of known polymers. mdpi.com

For this compound derivatives, QSPR models could be developed to predict properties such as:

Glass Transition Temperature (Tg) and Melting Point (Tm)

Solubility Parameters

Refractive Index

Thermal Conductivity

The predictive power of QSPR allows for the rapid computational screening of numerous virtual derivative structures, identifying candidates with desirable properties before committing to their synthesis. researchgate.netiastate.edu The following table illustrates the type of structure-property relationships that can be established using these predictive models for PEG-based systems.

PropertyInfluencing Structural FactorPredicted TrendModeling TechniqueReference
Dynamic ViscosityMolecular WeightPositive correlationMachine Learning (GBDT) researchgate.net
Dynamic ViscosityTemperatureInverse relationshipMachine Learning (GBDT) researchgate.net
Glass Transition Temp.Molecular Weight (100-2000 Da)Relatively constant (~290 K)Atomistic Simulation utexas.edu
Elastic ModuliMolecular Weight (100-2000 Da)No significant effectAtomistic Simulation utexas.edu

This table shows general trends observed for Poly(ethylene glycol) systems. GBDT = Gradient Boosting Decision Tree.

By integrating these computational and theoretical approaches, researchers can gain a comprehensive understanding of this compound polymers, from their formation kinetics to their final material properties, facilitating the rational design of new materials for advanced applications.

Advanced Material Science Applications of M Peg12 2 Methylacrylate Derivatives

Engineering of Hydrogel Systems for Tailored Material Properties

Hydrogels formulated from derivatives of m-PEG12-2-methylacrylate, a monomer featuring a hydrophilic poly(ethylene glycol) (PEG) chain of twelve repeating units and a reactive methacrylate (B99206) group, have garnered significant interest in advanced material science. The unique chemical structure of this monomer allows for the formation of crosslinked polymer networks that can be precisely engineered to exhibit a wide range of physical and chemical properties. These properties are critical for applications demanding specific interactions with biological systems and controlled transport of molecules.

Tunable Mechanical Properties for Specific Material Requirements

The mechanical behavior of hydrogels derived from this compound can be meticulously controlled, a crucial aspect for their application in fields such as tissue engineering and soft robotics. The primary factors influencing the mechanical properties, including compressive modulus and shear modulus, are the polymer concentration, the molecular weight of the PEG chain (which is fixed at 12 ethylene (B1197577) glycol units in this case), and the crosslinking density of the hydrogel network. nist.govnih.gov

By adjusting the concentration of the this compound monomer during polymerization, the resulting hydrogel's stiffness can be modulated. nih.gov Higher monomer concentrations generally lead to a denser polymer network and, consequently, a higher compressive modulus. nih.gov Furthermore, the incorporation of di-functional crosslinking agents, such as polyethylene (B3416737) glycol dimethacrylate (PEGDM), allows for the formation of a covalently crosslinked network. The ratio of monofunctional this compound to a difunctional crosslinker is a key parameter; increasing the crosslinker concentration enhances the network's rigidity. nih.govnist.gov

Research on similar poly(ethylene glycol) methacrylate (PEGMA) based hydrogels has demonstrated that the mechanical properties can be systematically varied. For instance, studies on PEG-based hydrogels have shown that the compressive moduli can be tuned over a wide range, from a few kilopascals (kPa) to several hundred kPa, by altering the PEG molecular weight and polymer concentration. nih.gov While the PEG chain length is constant in this compound, the principles of adjusting monomer and crosslinker concentration remain directly applicable for tailoring the mechanical response to mimic the stiffness of various biological tissues.

Table 1: Representative Tunable Mechanical Properties of PEG-Based Hydrogels

Monomer System Polymer Concentration (w/v) Crosslinker Ratio Compressive Modulus (kPa)
PEG-methacrylate 10% Low ~20
PEG-methacrylate 10% High ~100
PEG-methacrylate 20% Low ~50

This table presents illustrative data based on general findings for PEG-based hydrogels to demonstrate the principle of tunability. Actual values for this compound systems would require specific experimental determination.

Control of Permeability and Diffusivity in Hydrogel Matrices

The transport of molecules through hydrogels is a critical function for applications like drug delivery and cell encapsulation scaffolds. In hydrogels made from this compound, the permeability and diffusivity are governed by the microstructure of the polymer network, specifically the mesh size. nih.gov The mesh size, which is the average distance between polymer chains, dictates the ease with which solutes can move through the hydrogel matrix. nih.gov

The permeability of the hydrogel to fluid flow and the diffusivity of solutes are inversely related to the polymer volume fraction and crosslinking density. nih.gov A higher polymer concentration or a greater degree of crosslinking results in a smaller mesh size, which in turn hinders the movement of both the solvent and dissolved molecules. nih.gov This relationship allows for precise control over the release kinetics of encapsulated substances or the transport of nutrients to and waste from encapsulated cells.

Studies on polyethylene glycol (PEG) hydrogels have established a clear correlation between the hydrogel's structural features and its transport properties. It has been shown that diffusivity varies exponentially with the inverse square of the mesh size. nih.gov Therefore, by manipulating the formulation of this compound hydrogels, it is possible to create materials with tailored permeability and diffusivity profiles to meet the demands of specific applications. For example, a more open mesh structure would be desirable for scaffolds designed to support high metabolic activity of encapsulated cells, while a tighter network would be beneficial for achieving sustained release of a therapeutic agent.

Surface Modification for Anti-Fouling and Controlled Interfacial Interactions

The poly(ethylene glycol) chain of this compound imparts excellent anti-fouling properties to surfaces modified with this compound. When grafted onto a material, the hydrophilic and flexible PEG chains form a hydrated layer that sterically hinders the adsorption of proteins and other biomolecules. This "stealth" property is highly valuable in a multitude of biomedical applications.

Design of Protein-Resistant Surfaces

The resistance of a surface to nonspecific protein adsorption is a key factor in determining its biocompatibility and performance in biological environments. Surfaces modified with this compound exhibit significant resistance to protein fouling. nih.govcore.ac.uk The mechanism behind this protein resistance is attributed to the formation of a dense layer of hydrated PEG chains that create a physical and energetic barrier to protein adhesion. nih.govcore.ac.uk

The effectiveness of protein resistance is dependent on the grafting density of the this compound on the surface. A higher grafting density leads to a more compact brush-like conformation of the PEG chains, which is more effective at preventing protein adsorption compared to a mushroom-like conformation seen at lower densities. researchgate.net Theoretical models have shown that longer PEG chains are generally more effective in preventing protein adsorption. nih.govnorthwestern.edu While this compound has a fixed chain length, optimizing the grafting density is a critical parameter for maximizing its anti-fouling performance.

Table 2: Representative Protein Adsorption on PEG-Modified Surfaces

Surface Modification Grafting Density Fibrinogen Adsorption (ng/cm²) Lysozyme Adsorption (ng/cm²)
Unmodified Silicon N/A >200 >150
m-PEG-methacrylate Low <50 <30

This table provides illustrative data based on general findings for PEG-modified surfaces to demonstrate the principle of protein resistance. Actual values for this compound modified surfaces would require specific experimental determination. nih.gov

Regulation of Cell Adhesion and Proliferation via Surface Chemistry

The ability to control the interactions between a material surface and cells is fundamental in tissue engineering and for the development of medical implants. Surfaces modified with this compound are inherently cell-repellent due to their protein-resistant nature. nih.govdiyhpl.us Since cell adhesion is primarily mediated by the adsorption of extracellular matrix (ECM) proteins, the prevention of this initial protein layer effectively inhibits subsequent cell attachment. diyhpl.us

This non-adhesive property can be harnessed to create patterned surfaces for guiding cell growth or to prevent cell adhesion in areas where it is undesirable. Conversely, the surface can be bio-functionalized by incorporating cell-adhesive ligands. For instance, peptides containing the Arg-Gly-Asp (RGD) sequence, a well-known cell-binding motif, can be co-grafted with this compound. This approach allows for the creation of a surface that resists non-specific protein and cell adhesion while promoting the specific attachment of cells that express integrin receptors for the RGD ligand. researchgate.net This strategy provides a powerful tool for controlling cell fate by dictating the spatial arrangement and density of adhesive cues on a non-fouling background. Research on similar systems has shown that by controlling the density of RGD peptides on a PEG-grafted surface, the adhesion, spreading, and proliferation of cells can be precisely regulated. researchgate.net

Development of "Smart" Polymeric Materials with Responsive Properties

Polymers derived from oligo(ethylene glycol) methacrylates, such as this compound, can exhibit "smart" behavior, meaning they can undergo reversible changes in their properties in response to external stimuli like temperature. researchgate.netuq.edu.au This responsiveness is attributed to the presence of the PEG chains, which have a lower critical solution temperature (LCST) in aqueous solutions. researchgate.net

Below the LCST, the polymer is hydrophilic and soluble in water. However, as the temperature is raised above the LCST, the hydrogen bonds between the PEG chains and water molecules are disrupted, causing the polymer to become more hydrophobic and phase separate from the water. researchgate.net This transition is reversible and can be exploited to create thermoresponsive hydrogels and surfaces.

For hydrogels made from this compound, this thermoresponsive behavior can manifest as a change in swelling ratio. As the temperature increases above the LCST, the hydrogel will expel water and shrink. This property can be utilized for applications such as temperature-triggered drug delivery or as actuators in soft robotics. The exact LCST can be tuned by copolymerizing this compound with other monomers that are more or less hydrophobic, providing a mechanism to tailor the response temperature for specific applications. rsc.orgmdpi.com For example, copolymerization with a more hydrophobic monomer would lower the LCST, while copolymerization with a more hydrophilic monomer would increase it. uq.edu.au This ability to create materials with tunable, responsive properties opens up a wide range of possibilities for the development of advanced, "smart" materials.

Stimuli-Responsive Hydrogels

Temperature-Responsive Hydrogels: Temperature sensitivity is achieved by copolymerizing this compound with thermoresponsive monomers like di(ethylene glycol) methyl ether methacrylate (DEGMA) or N-isopropylacrylamide (NIPAM). researchgate.netnih.gov These copolymers exhibit a Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes hydrophobic and collapses, expelling water from the hydrogel network. researchgate.netnih.gov The inclusion of the this compound monomer can modulate the LCST of the final copolymer. Increasing the ratio of the hydrophilic PEG-methacrylate component generally elevates the transition temperature, allowing for precise tuning of the hydrogel's response to be near physiological conditions. researchgate.netresearchgate.net This property is critical for applications like injectable scaffolds that are liquid at room temperature but form a solid gel at body temperature. nih.gov

Table 1: Properties of Stimuli-Responsive Hydrogels Incorporating PEG-Methacrylate Monomers

StimulusCo-monomer ExampleMechanism of ActionEffect of PEG-Methacrylate
Temperature Di(ethylene glycol) methyl ether methacrylate (DEGMA)Polymer undergoes a phase transition above its Lower Critical Solution Temperature (LCST), becoming hydrophobic and collapsing.Modulates (typically increases) the LCST, allowing for fine-tuning of the transition temperature. researchgate.netresearchgate.net
pH Acrylic Acid (AA) or Methacrylic Acid (MAA)Ionization/deionization of acidic or basic groups on the polymer backbone causes electrostatic repulsion or attraction, leading to swelling or shrinking. researchgate.netnih.govEnhances hydrophilicity and biocompatibility of the hydrogel matrix.

Hydrolyzable Polymer Systems for Tunable Erosion

The methacrylate backbone of polymers synthesized from this compound contains ester linkages that are susceptible to hydrolysis. nih.gov This characteristic allows for the design of hydrolyzable polymer systems where the degradation rate can be controlled, a process often referred to as tunable erosion. nih.gov The erosion of the polymer network leads to the gradual release of encapsulated molecules and the eventual clearance of the material from the body.

The rate of hydrolysis and subsequent erosion can be precisely controlled by several factors related to the copolymer design:

Copolymer Composition: The hydrophilicity of the polymer network significantly influences the rate of water penetration, which is a prerequisite for hydrolysis. By copolymerizing this compound with more hydrophobic monomers, the water uptake can be slowed, thereby reducing the erosion rate. mdpi.com

Inclusion of Labile Linkers: To further tune the degradation profile, co-monomers containing more labile ester bonds or other hydrolyzable groups can be incorporated into the polymer backbone, creating specific points of cleavage within the network. mdpi.comnih.gov

This ability to tune the erosion profile is highly valuable for controlled drug delivery applications, where a specific release kinetic is required over a defined period.

Table 2: Factors Influencing Tunable Erosion of PEG-Methacrylate Based Polymers

FactorMethod of ControlImpact on Erosion Rate
Hydrophilicity Copolymerization with hydrophobic monomers (e.g., silyl methacrylates). mdpi.comDecreased hydrophilicity leads to slower water penetration and a reduced erosion rate.
Polymer Density Adjusting the concentration of crosslinking agents during polymerization. nih.govHigher crosslink density can decrease swelling and slow the erosion process.
Linkage Reactivity Incorporation of co-monomers with ester groups of varying hydrolytic stability. nih.govmdpi.comMore reactive/labile ester linkages result in faster degradation and erosion.

Applications in Advanced Linker Chemistry

The distinct segments of the this compound molecule make it a highly versatile component in the field of advanced linker chemistry. The methoxy-terminated PEG12 chain serves as a flexible, hydrophilic spacer, while the methacrylate group provides a reactive handle for polymerization or conjugation. This combination is exploited in the design of linkers for sophisticated therapeutic modalities like PROTACs and ADCs, as well as in the construction of complex molecular assemblies.

Design Principles for PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A PROTAC consists of a ligand for the target protein and a ligand for the E3 ligase, connected by a chemical linker. The linker is a critical component that influences the efficacy and physicochemical properties of the PROTAC.

The m-PEG12 moiety is an ideal building block for PROTAC linkers based on key design principles:

Length and Flexibility: The length of the linker is crucial for enabling the optimal formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The 12-unit ethylene glycol chain provides a well-defined and flexible spacer of considerable length, allowing the two ends of the PROTAC to bind their respective proteins effectively.

Biocompatibility: PEG is well-established as a biocompatible material, reducing the likelihood of immunogenic responses.

The methacrylate portion of this compound can serve as an attachment point or be used to create polymeric PROTACs, where multiple PROTAC molecules are tethered to a single polymer backbone.

Linkers for Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker connects the antibody to the drug and plays a vital role in the stability, solubility, and efficacy of the ADC.

The use of PEG chains, such as the m-PEG12 unit, in ADC linkers offers several advantages:

Improved Pharmacokinetics: The hydrophilic PEG chain can shield the hydrophobic payload from the systemic circulation, reducing nonspecific uptake and prolonging the ADC's half-life.

Higher Drug-to-Antibody Ratio (DAR): By mitigating the aggregation issues caused by hydrophobic payloads, PEG linkers enable the attachment of more drug molecules per antibody. This higher DAR can lead to enhanced potency without compromising the ADC's physical properties.

The m-PEG12 unit provides these benefits, contributing to the development of more effective and safer ADCs.

Polymeric Linkers in Multi-Component Molecular Assemblies

The polymerizable methacrylate group of this compound allows it to be used as a monomer to create "graft copolymers," which feature a polymethacrylate backbone and pendant m-PEG12 side chains. nih.govresearchgate.net These polymers can function as advanced, multifunctional linkers or scaffolds for building complex, multi-component molecular assemblies. mdpi.comnih.gov

By copolymerizing this compound with other functional monomers, a wide array of properties can be introduced onto a single polymeric scaffold. For example, monomers bearing cell-targeting ligands (e.g., RGD peptides), imaging agents, or additional therapeutic molecules can be incorporated alongside the this compound units. nih.gov The resulting copolymer acts as a sophisticated linker system that can:

Present Multiple Ligands: The polymer backbone can be used to display multiple copies of a targeting molecule, potentially increasing the avidity for its receptor.

Combine Different Functions: A single polymer can carry a therapeutic agent, a targeting moiety, and a solubility enhancer (the PEG chains), creating an all-in-one delivery system.

Control Spatial Arrangement: The polymer architecture dictates the spacing and arrangement of the attached components, which can be critical for their biological function.

These polymeric linkers, built from monomers like this compound, are enabling the design of next-generation diagnostics and therapeutics with enhanced precision and functionality.

Q & A

Q. What are the standard methodologies for synthesizing and characterizing m-PEG12-2-methylacrylate?

Synthesis typically involves controlled radical polymerization or esterification reactions. Characterization requires analytical techniques such as ¹H/¹³C NMR to confirm the PEG chain length and acrylate functionality, gel permeation chromatography (GPC) for molecular weight distribution, and Fourier-transform infrared spectroscopy (FTIR) to verify ester and acrylate bonds. Purity assessment should include HPLC with a refractive index detector .

Q. How should researchers ensure reproducibility when preparing this compound solutions for polymerization studies?

Standardize solvent selection (e.g., anhydrous DMF or THF), degas solutions to prevent radical inhibition, and maintain strict temperature control (±1°C). Document batch-specific variables (e.g., initiator purity, storage conditions) and validate reproducibility via triplicate experiments with statistical analysis of molecular weight distributions .

Q. What purification techniques are recommended for isolating this compound from reaction byproducts?

Use column chromatography (silica gel or Sephadex) for small-scale purification. For larger scales, dialysis (1-3 kDa MWCO membranes) or precipitation in cold diethyl ether is effective. Confirm purity via thin-layer chromatography (TLC) and quantify residual monomers using gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for grafting this compound onto polymeric backbones?

Employ a design of experiments (DoE) approach to evaluate variables:

  • Monomer-to-backbone ratio (1:10 to 1:50 molar ratios).
  • Initiator concentration (e.g., AIBN at 0.1–1.0 mol%).
  • Reaction time/temperature (60–80°C for 6–24 hours). Use response surface methodology (RSM) to model grafting efficiency and minimize side reactions (e.g., crosslinking). Validate via X-ray photoelectron spectroscopy (XPS) to quantify surface PEGylation .

Q. What strategies resolve contradictions in reported solubility profiles of this compound across studies?

Cross-validate solubility claims using controlled solvent polarity tests (e.g., Hansen solubility parameters) and account for batch-specific impurities (e.g., residual PEG diol). Compare data with literature using systematic review protocols , emphasizing studies that report detailed synthesis conditions and purity metrics. Replicate conflicting experiments with standardized protocols .

Q. How should researchers design kinetic studies to analyze the hydrolytic stability of this compound in physiological buffers?

Use UV-Vis spectroscopy to track acrylate absorbance (λ = 210–220 nm) over time. Control variables:

  • pH (4.5–7.4).
  • Temperature (25–37°C).
  • Ionic strength (0.1–0.3 M NaCl). Apply pseudo-first-order kinetics models and validate degradation products via LC-MS . Include negative controls (e.g., non-hydrolyzable PEG analogs) .

Q. What analytical approaches differentiate between micellar self-assembly and covalent crosslinking in this compound-based hydrogels?

Combine dynamic light scattering (DLS) for micelle size distribution and rheometry (frequency sweeps) to assess mechanical properties. Confirm covalent networks via swelling ratio analysis (Flory-Rehner theory) and FTIR monitoring of acrylate C=C bond depletion. Use small-angle X-ray scattering (SAXS) to detect micellar ordering .

Q. How can computational modeling enhance the design of this compound-containing drug delivery systems?

Apply molecular dynamics (MD) simulations to predict PEG chain conformations and interactions with hydrophobic drug cores. Use COMSOL Multiphysics® to model drug release kinetics, incorporating parameters like PEG hydration, mesh size, and diffusion coefficients. Validate experimentally using Franz diffusion cells .

Methodological Guidance for Data Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data in this compound cytotoxicity assays?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and assess normality via Shapiro-Wilk tests . For non-normal distributions, use Kruskal-Wallis with Dunn’s correction .

Q. How should researchers address batch-to-batch variability in this compound polymerization kinetics?

Implement quality-by-design (QbD) principles:

  • Track raw material certificates of analysis (CoA).
  • Use multivariate analysis (MVA) to correlate variability with reaction outcomes.
  • Establish acceptance criteria (e.g., polydispersity index <1.2).
    Archive samples for retrospective analysis if anomalies arise .

Ethical and Reporting Standards

Q. What documentation is critical for ensuring transparency in studies involving this compound?

Include full synthetic protocols (solvents, catalysts, reaction times), raw spectral data , and statistical analysis scripts in supplementary materials. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and cite primary literature for established methods. Disclose conflicts of interest and funding sources .

Q. How can researchers avoid common pitfalls in peer-reviewed reporting of this compound applications?

  • Clearly distinguish between hypothesized mechanisms and evidence-based conclusions.
  • Use STROBE or ARRIVE guidelines for in vivo studies.
  • Provide error bars for all quantitative data and justify sample sizes via power analysis.
  • Deposit chemical structures in public repositories (e.g., PubChem) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.